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An in-depth exploration of the theory, measurement, and application of the Tolman cone angle
for phosphine ligands in organometallic chemistry and catalysis.

The steric and electronic properties of phosphine ligands play a pivotal role in the reactivity,
selectivity, and stability of transition metal catalysts. Among the various parameters developed
to quantify these properties, the Tolman cone angle (6) remains a fundamental concept for
understanding the steric bulk of phosphine ligands. This technical guide provides a detailed
overview of the Tolman cone angle, its determination through historical and modern methods, a
comprehensive data table for a wide range of phosphines, and its application in the rational
design of catalysts. This document is intended for researchers, scientists, and drug
development professionals who utilize phosphine ligands in their work.

The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a
phosphine ligand.[1][2][3][4] It is defined as the apex angle of a cone, with the metal center at
the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[5]
[6] A larger cone angle signifies a sterically more demanding ligand. This steric hindrance can
significantly influence the coordination number of the metal center, the rate and selectivity of
catalytic reactions, and the stability of the metal complex.[7][8] For instance, bulky phosphine
ligands can promote the formation of coordinatively unsaturated species, which are often key
intermediates in catalytic cycles.[5]
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Experimental Protocols for Determining the Tolman
Cone Angle

The methodology for determining the Tolman cone angle has evolved from physical models to
sophisticated computational techniques.

Tolman's Original Method (Physical Models)

Tolman's initial approach was based on the construction of physical space-filling (CPK) models.

[7]
Methodology:

o Model Construction: A physical model of the phosphine ligand and a nickel atom was
constructed. The Ni-P bond length was fixed at a standard value of 2.28 A, derived from
experimental crystallographic data of tetrahedral nickel complexes.[9]

¢ Conformational Adjustment: The substituents (R groups) on the phosphorus atom were
arranged to form the most compact cone possible.

o Measurement: A specialized protractor was used to measure the angle at the nickel atom
that would encompass all the atoms of the phosphine ligand.

This method, while groundbreaking, had limitations due to the potential for ambiguity in the
conformational arrangement of flexible ligands.

Modern Computational Protocol

Current methods for determining the Tolman cone angle rely on computational chemistry,
providing more accurate and reproducible results. A common workflow involves a combination
of molecular mechanics (MM) and density functional theory (DFT).[10][11][12]

Methodology:

e Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal
center is generated. For consistency, a standard coordination environment is often used,
such as a tetrahedral [Ni(CO)3(P)] complex.[9]
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o Conformational Search (Molecular Mechanics): A molecular mechanics force field (e.g., UFF)
is employed to perform a systematic search for the lowest energy conformer of the ligand.
This step is crucial for flexible ligands that can adopt multiple spatial arrangements.

o Geometry Optimization (Density Functional Theory): The lowest energy conformer identified
in the MM search is then subjected to a more accurate geometry optimization using DFT. A
common level of theory is the B3LYP functional with a 6-31G* basis set for the ligand atoms
and an effective core potential for the transition metal.[13]

e Cone Angle Calculation: From the optimized geometry, the exact cone angle is calculated
using specialized software or algorithms. These tools determine the most acute right circular
cone, originating from the metal atom, that encloses the entire ligand.[9]
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Quantitative Data: Tolman Cone Angles of Common
Phosphine Ligands

The following table presents the recomputed Tolman cone angles for a comprehensive set of
119 phosphine ligands, as determined by Jover and Cirera using a consistent computational
methodology in a tetrahedral coordination environment (6T).[9][10][11][12]
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Ligand Cone Angle (0T, °) Ligand Cone Angle (0T, °)
PHs 106.4 P(p-tol)s 145.0
PMes 123.6 P(m-tol)s 155.3
PEts 138.3 P(o-tol)s 185.1
PrPrs 143.4 PPh(tBu): 170.8
PiPrs 158.5 PPh2(tBu) 162.7
PrBus 143.7 PCys 169.8
PBus 137.6 P(OPh)s 133.5
PsBus 155.4 P(OEt)s 119.4
P'Bus 180.5 P(OMe)s 114.7
PPhs 145.0

(This is a partial list. For the full list of 119 ligands, please refer to the original publication by
Jover and Cirera, Dalton Trans., 2019, 48, 14936-14946.)

Applications in Research and Development

The Tolman cone angle is a powerful predictive tool in various areas of chemical research and
development:

 Homogeneous Catalysis: The size of the phosphine ligand, as quantified by the cone angle,
can dramatically influence the outcome of a catalytic reaction. For example, in
hydroformylation, the regioselectivity (linear vs. branched aldehyde) is strongly dependent on
the steric bulk of the phosphine ligands.[7]

o Catalyst Design: Researchers can rationally design catalysts with desired properties by
tuning the steric environment around the metal center. Selecting a phosphine with an
appropriate cone angle can enhance reaction rates, improve selectivity, and prevent catalyst
deactivation.
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o Coordination Chemistry: The cone angle helps to predict the number of phosphine ligands
that can coordinate to a metal center and the resulting geometry of the complex.[5]

» Drug Development: In the synthesis of complex organic molecules, including active
pharmaceutical ingredients, metal-catalyzed cross-coupling reactions are frequently
employed. The choice of phosphine ligand, guided by parameters like the cone angle, is
critical for optimizing these synthetic steps.

Conclusion

The Tolman cone angle remains an indispensable concept for chemists working with phosphine
ligands. Its ability to quantify steric effects provides a basis for understanding and predicting the
behavior of transition metal complexes in a wide range of applications, from fundamental
organometallic chemistry to the industrial production of fine chemicals and pharmaceuticals.
The evolution of its determination from physical models to accurate computational methods has
further solidified its importance as a predictive tool in modern chemical research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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